1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine
Overview
Description
1-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C8H12F3N3 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
CO2 Capture
One study explores the synthesis of a room temperature ionic liquid incorporating a cation with an appended amine group, which reacts reversibly with CO2, sequestering the gas efficiently. This ionic liquid is highlighted for its nonvolatile nature and does not require water to function, making it a potential candidate for CO2 capture applications (Bates et al., 2002).
Coordination Compounds
Research into NxOy pyridine-containing macrocycles has led to the synthesis of a new family of oxa-aza macrocyclic ligands. These compounds, derived from reactions involving 2,6-bis(2-formylphenoxymethyl)pyridine, show a wide range of coordination possibilities with different metals, indicating their potential in creating coordination compounds for various applications (Lodeiro et al., 2004).
Catalysis
A study on the intramolecular addition of O–H and N–H bonds across carbon–carbon triple bonds, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands, sheds light on the efficiency and selectivity of these catalytic processes. This research could have implications for the development of new catalytic strategies in organic synthesis (Pouy et al., 2012).
UV-Curable Epoxide Resins
Another study investigates the effect of tertiary amines, including imidazoles, on the UV/thermal conversions, thermal properties, and adhesion strengths of UV-curable epoxide resins. The findings suggest potential advancements in materials science, particularly in the development of resins with enhanced physical properties for opto-electronic applications (Chiang & Hsieh, 2008).
Synthesis of Amidines
The use of 2,2,2-trifluoro- and trichloroethyl imidates in the synthesis of amidines under mild conditions has been demonstrated. These reagents offer a versatile approach to amidine formation, potentially simplifying synthetic routes in medicinal chemistry and other fields (Caron et al., 2010).
Properties
IUPAC Name |
1-(2-methylpropyl)-5-(trifluoromethyl)imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-5(2)4-14-6(8(9,10)11)3-13-7(14)12/h3,5H,4H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFYFZVNKTPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501184551 | |
Record name | 1H-Imidazol-2-amine, 1-(2-methylpropyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-90-8 | |
Record name | 1H-Imidazol-2-amine, 1-(2-methylpropyl)-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazol-2-amine, 1-(2-methylpropyl)-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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